molecular formula C20H27Cl2FN2O2 B2492332 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride CAS No. 1052417-78-3

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride

Cat. No.: B2492332
CAS No.: 1052417-78-3
M. Wt: 417.35
InChI Key: QWXKSRXNAJORRD-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2.2ClH/c1-16-4-2-3-5-20(16)25-15-19(24)14-22-10-12-23(13-11-22)18-8-6-17(21)7-9-18;;/h2-9,19,24H,10-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXKSRXNAJORRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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